![molecular formula C10H20N2O2 B1613325 Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate CAS No. 792970-55-9](/img/structure/B1613325.png)
Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It is used as a reagent in the preparation of azetidine and piperidine carbamates .
Physical And Chemical Properties Analysis
Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate has a density of 1.0±0.1 g/cm3, a boiling point of 249.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.6±3.0 kJ/mol and a flash point of 104.5±25.4 °C . The compound has a molar refractivity of 51.0±0.4 cm3 and a molar volume of 177.6±5.0 cm3 .Scientific Research Applications
Amide-Linked Ribonucleoside Dimers
Research has demonstrated the utility of tert-butyl 3-(dimethylamino)azetidine-1-carboxylate in the synthesis of amide-linked ribonucleoside dimers, highlighting its role in the advancement of nucleoside analogues. This application is significant for the development of novel therapeutic agents, particularly in the context of antiviral and anticancer drugs (Peterson et al., 1999).
Azetidine-2-carboxylic Acid Derivatives
The compound's involvement in the synthesis of azetidine-2-carboxylic acid derivatives is noted, with these derivatives playing a crucial role in the development of optically active molecules. Such molecules have applications in the synthesis of pharmaceuticals and agrochemicals, showcasing the versatility of tert-butyl 3-(dimethylamino)azetidine-1-carboxylate in enabling stereochemical complexity in drug design (Tayama et al., 2018).
Role in Synthesis of Bifunctional Compounds
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, is facilitated by tert-butyl 3-(dimethylamino)azetidine-1-carboxylate. This application underscores the compound's utility in creating novel chemical entities that can explore chemical spaces not accessible by traditional piperidine systems, offering new avenues for drug discovery and material science (Meyers et al., 2009).
Development of Protected Amines
The compound is also instrumental in the development of protected amines through a mild and efficient one-pot Curtius rearrangement. This methodology provides a straightforward route to tert-butyl carbamates, which are essential intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules, further highlighting the compound's significant role in organic synthesis (Lebel & Leogane, 2005).
Facilitation of Azetidine and Aziridine Chemistry
The compound's role extends to the facilitation of azetidine and aziridine chemistry, particularly in the synthesis and ring opening of N-unfunctionalised aziridines. This application is crucial for generating a plethora of synthetic building blocks, offering selective pathways to complex molecules and enhancing the toolkit available for medicinal chemistry and drug development (Armstrong & Ferguson, 2012).
properties
IUPAC Name |
tert-butyl 3-(dimethylamino)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)11(4)5/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANUZUCMZXFLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630982 | |
Record name | tert-Butyl 3-(dimethylamino)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate | |
CAS RN |
792970-55-9 | |
Record name | tert-Butyl 3-(dimethylamino)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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